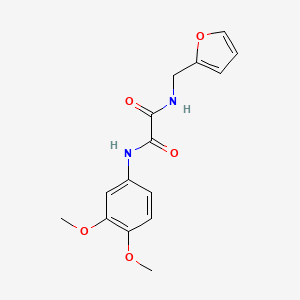![molecular formula C19H14FNO B4981530 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4981530.png)
3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of interesting biological activities. In
Mechanism of Action
The exact mechanism of action of 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one exhibits a range of interesting biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. This compound has also been shown to have anticancer properties, with studies suggesting that it may inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its biological effects.
2. Exploration of the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems.
3. Investigation of the potential therapeutic applications of this compound in the treatment of various inflammatory diseases and cancers.
4. Optimization of the synthesis method for this compound, in order to improve yields and purity.
5. Development of new derivatives of this compound with enhanced biological activity and solubility.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of interesting biological activities and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in the field of medicine.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one involves the condensation of 4-fluoroaniline with 2-aminobenzophenone in the presence of a Lewis acid catalyst. The resulting product is then reduced using sodium borohydride to yield the final compound. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound.
Scientific Research Applications
3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-14-8-5-13(6-9-14)17-11-18(22)19-15-4-2-1-3-12(15)7-10-16(19)21-17/h1-10,17,21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBZJJDSSSWMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylphenyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4981454.png)
![1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4981473.png)

![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4981486.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4981504.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4981512.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4981518.png)
![4-({[3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4981522.png)
![4-(3-anilino-3-oxopropyl)-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4981537.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine](/img/structure/B4981539.png)
![2,6-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4981544.png)


methyl]phenyl}-2-chlorobenzamide](/img/structure/B4981570.png)